molecular formula C9H7BrN2 B1603160 6-Bromoisoquinolin-5-amine CAS No. 850198-02-6

6-Bromoisoquinolin-5-amine

Cat. No.: B1603160
CAS No.: 850198-02-6
M. Wt: 223.07 g/mol
InChI Key: TZHVTCQPCFBQGU-UHFFFAOYSA-N
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Description

6-Bromoisoquinolin-5-amine is a chemical compound belonging to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromoisoquinolin-5-amine involves the reduction of 6-Bromo-5-nitroquinoline. The process typically includes dissolving 6-Bromo-5-nitroquinoline in acetic acid, adding iron powder, and heating the mixture to approximately 75°C for 150 minutes. Upon cooling, the mixture is filtered and extracted with dichloromethane and a solution of 10% aqueous sodium carbonate. The organic layers are then washed, dried, and concentrated to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key steps involve the reduction of nitro compounds and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoisoquinolin-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to form the amine group in this compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

    Reduction Reactions: Iron powder and acetic acid are typical reagents for reducing nitro groups.

Major Products:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Reduction Reactions: The primary product is this compound.

Scientific Research Applications

6-Bromoisoquinolin-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Bromoisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to engage in electrophilic and nucleophilic substitution reactions, which are crucial for its biological and pharmacological activities .

Comparison with Similar Compounds

    5-Bromoisoquinolin-6-amine: Another isoquinoline derivative with similar structural features.

    6-Amino-5-bromoquinoline: Known for its wide range of biological and pharmacological activities.

Uniqueness: 6-Bromoisoquinolin-5-amine is unique due to its specific bromination position on the isoquinoline scaffold, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVTCQPCFBQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626866
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850198-02-6
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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